N-(6-(methylthio)pyridazin-3-yl)propionamide N-(6-(methylthio)pyridazin-3-yl)propionamide
Brand Name: Vulcanchem
CAS No.: 1021061-22-2
VCID: VC4191612
InChI: InChI=1S/C8H11N3OS/c1-3-7(12)9-6-4-5-8(13-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,10,12)
SMILES: CCC(=O)NC1=NN=C(C=C1)SC
Molecular Formula: C8H11N3OS
Molecular Weight: 197.26

N-(6-(methylthio)pyridazin-3-yl)propionamide

CAS No.: 1021061-22-2

Cat. No.: VC4191612

Molecular Formula: C8H11N3OS

Molecular Weight: 197.26

* For research use only. Not for human or veterinary use.

N-(6-(methylthio)pyridazin-3-yl)propionamide - 1021061-22-2

Specification

CAS No. 1021061-22-2
Molecular Formula C8H11N3OS
Molecular Weight 197.26
IUPAC Name N-(6-methylsulfanylpyridazin-3-yl)propanamide
Standard InChI InChI=1S/C8H11N3OS/c1-3-7(12)9-6-4-5-8(13-2)11-10-6/h4-5H,3H2,1-2H3,(H,9,10,12)
Standard InChI Key DSZBWPNZTYRCHG-UHFFFAOYSA-N
SMILES CCC(=O)NC1=NN=C(C=C1)SC

Introduction

N-(6-(methylthio)pyridazin-3-yl)propionamide is an organic compound characterized by its pyridazine ring structure, which is substituted with a methylthio group at the 6-position and linked to a propionamide moiety at the 3-position. This compound is of interest in various scientific fields due to its unique chemical properties and potential applications in organic synthesis and medicinal chemistry.

Synthesis and Chemical Reactions

The synthesis of N-(6-(methylthio)pyridazin-3-yl)propionamide typically involves several key steps, including the formation of the pyridazine ring and the attachment of the methylthio and propionamide groups. Optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity during synthesis.

Reaction ConditionsDescription
TemperatureControlled to optimize yield
PressureMay be adjusted for specific reactions
Solvent ChoicePolar solvents often preferred

Research Findings and Future Directions

Research on pyridazine derivatives has highlighted their versatility in medicinal chemistry. Future studies on N-(6-(methylthio)pyridazin-3-yl)propionamide could focus on exploring its biological activity, optimizing its synthesis for industrial scalability, and investigating its potential as a scaffold for drug development.

Potential ApplicationsDescription
Anti-inflammatoryPotential based on pyridazine derivatives
AntimicrobialPossible activity against various pathogens
Drug Development ScaffoldCould serve as a base for designing new drugs

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator